molecular formula C8H6ClN3OS B13069438 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide CAS No. 1431412-41-7

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B13069438
CAS No.: 1431412-41-7
M. Wt: 227.67 g/mol
InChI Key: QYIZHMSHUKMDGF-UHFFFAOYSA-N
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Description

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide (CAS 1431412-41-7) is a chemical building block designed for research and development applications, strictly for laboratory use and not for human or veterinary consumption. This compound belongs to the thieno[3,2-d]pyrimidine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry for constructing potential therapeutic agents . Its molecular formula is C8H6ClN3OS, with a molecular weight of 227.67 . The structure features a reactive 4-chloro substituent and a 6-carboxamide group, making it a versatile intermediate for further synthetic modification, particularly through nucleophilic aromatic substitution reactions. The primary research value of this compound is its role as a key synthetic precursor in the development of more complex, biologically active molecules. Thienopyrimidine derivatives are extensively investigated for their kinase inhibitory properties . For instance, related structures are crucial intermediates in the synthesis of potent inhibitors like Apitolisib (GDC-0980), which targets PI3K and mTOR signaling pathways—a critical area in oncology research . As a high-purity intermediate, this product is intended for use by qualified researchers in pharmaceutical development, chemical biology, and other discovery sciences. All sales and uses of this product are final, and it is provided for research use only. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

1431412-41-7

Molecular Formula

C8H6ClN3OS

Molecular Weight

227.67 g/mol

IUPAC Name

4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C8H6ClN3OS/c1-3-4-6(7(9)12-2-11-4)14-5(3)8(10)13/h2H,1H3,(H2,10,13)

InChI Key

QYIZHMSHUKMDGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=CN=C2Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7-methylthieno[3,2-d]pyrimidine with suitable amines in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted thieno[3,2-d]pyrimidine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from 4-chloro-7-methylthieno[3,2-d]pyrimidine have shown promising results in inhibiting the growth of MCF-7 breast cancer cells with IC50 values as low as 0.013 µM, indicating a strong potential for development as anticancer agents .

CompoundCell LineIC50 Value (µM)Selectivity Index
4-Chloro-7-methylthieno[3,2-d]pyrimidineMCF-70.013High
Other analogsMDA-MB-2310.056Moderate

Antimicrobial Properties

Additionally, thieno[3,2-d]pyrimidines have been explored for their antimicrobial properties. A study demonstrated that these compounds could effectively inhibit bacterial growth, making them candidates for developing new antibiotics . The synthesis of these compounds often involves methods such as Suzuki coupling reactions to enhance their bioactivity.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-chloro-7-methylthieno[3,2-d]pyrimidine is crucial for optimizing its pharmacological properties. Studies have shown that modifications at various positions can significantly affect potency and selectivity against specific targets.

Substituent PositionModification TypeEffect on Activity
R1Electron-withdrawing groupDecreased activity
R2Alkyl chainIncreased potency
R3Heterocyclic ringEnhanced selectivity

The most effective modifications were found to be those that introduced polar groups or constrained structures, which improved binding affinity to target enzymes such as NAPE-PLD .

Synthesis and Chemical Properties

The synthesis of 4-chloro-7-methylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from simpler thieno derivatives. The compound's chemical structure allows for various substitutions that can enhance its biological activity.

Synthesis Pathways

The synthesis often employs phosphorus oxychloride (POCl3) as a chlorinating agent under controlled temperatures to yield high-purity products with good yields .

StepReactantsConditionsYield (%)
Step 17-Methylthieno[3,2-d]pyrimidin-4-oneReflux with POCl3 at 110°C81
Step 2Neutralization with NaHCO3Cooling and extractionHigh

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the efficacy of thieno[3,2-d]pyrimidines in reducing tumor size significantly compared to control groups. The safety profile was also acceptable, indicating potential for clinical applications .

Cosmetic Applications

Emerging research has also explored the use of thieno derivatives in cosmetic formulations due to their skin-beneficial properties. Formulations incorporating these compounds have shown promising results in enhancing skin hydration and reducing inflammation .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Key Observations :

  • Catalyst Choice : Pd catalysts are common for aryl amination (e.g., WXJ-202 ), but Cu offers a cheaper, less toxic alternative for pyrrolo-pyrimidine synthesis .
  • Yield Optimization : Microwave-assisted reactions improve efficiency (e.g., 43% yield for benzofuro-pyrimidine ).

Key Observations :

  • Core Structure Impact: Thieno-pyrimidines are less explored pharmacologically compared to pyrrolo- or pyrido-pyrimidines, which are well-established in kinase inhibitor design.
  • Substituent Effects : Cyclopentyl (in pyrrolo-pyrimidines) and fluorine (in pyrido-pyrimidines) enhance target affinity and pharmacokinetics .

Physicochemical Properties

Comparative data highlights solubility, stability, and drug-likeness:

Compound logP Solubility Stability Reference
This compound 1.82 (predicted) Low (hydrophobic core) Stable under inert gas
4,7,9-Trihydroxy[1]benzofuro[3,2-d]pyrimidine-6-carboxamide ~0.5 (estimated) High (polar hydroxy groups) Degrades under acidic conditions
WXJ-202 ~3.5 (estimated) Moderate (aryl amino enhances solubility) Stable in vitro

Biological Activity

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thieno-pyrimidine core, which contributes to its biological activity. The presence of the chloro and methyl groups enhances its interaction with biological targets.

Research indicates that this compound exhibits notable effects on various biological pathways:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in cellular proliferation and signaling pathways. For instance, it has shown potential as an inhibitor of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) which is implicated in lipid metabolism and signaling pathways related to cancer progression .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. It has been tested against A431 vulvar epidermal carcinoma cells, showing significant inhibition of cell migration and invasion .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thieno-pyrimidine structure can significantly influence its biological activity. For example:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and binding affinity
Substitution at the 6-positionVariability in enzyme inhibition potency

In one study, specific analogues demonstrated a tenfold increase in inhibitory activity compared to their predecessors when optimized for substituents at key positions .

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Antimalarial Properties : Research on ferrocene-pyrimidine conjugates indicated that compounds similar to this compound exhibited antiplasmodial activities against Plasmodium falciparum, showcasing the versatility of thieno-pyrimidines in drug development .
  • Cardioprotective Effects : Another study explored the cardioprotective properties of related compounds, indicating that they could activate KATP channels, which are crucial in regulating cardiac function during ischemic events .

Q & A

Q. Q1. What are the key challenges in optimizing the synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide, and how can researchers address them?

The synthesis of this compound typically involves chlorination of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one. Key challenges include controlling regioselectivity during chlorination and minimizing side reactions. Optimization strategies include:

  • Reagent selection : Using phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions to ensure complete conversion .
  • Solvent optimization : Employing anhydrous solvents like dichloroethane to reduce hydrolysis byproducts .
  • Purity monitoring : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (>97% purity) .

Structural Characterization

Q. Q2. Which advanced spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~2.3 ppm in ¹H NMR) and the carboxamide carbonyl (δ ~168 ppm in ¹³C NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ at m/z 227.0421 (calculated for C₇H₅ClN₂OS) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for derivatives with substituted thiophene rings .

Biological Activity & Assay Design

Q. Q3. How should researchers design in vitro assays to evaluate the antimicrobial activity of this compound?

  • Strain selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ampicillin as a positive control .
  • Dose-response curves : Use concentrations ranging from 1–100 µM in broth microdilution assays, with MIC (Minimum Inhibitory Concentration) determination after 24 hours .
  • Mechanistic studies : Combine with fluorescence-based assays (e.g., SYTOX Green uptake) to assess membrane disruption .

Data Contradictions & Reproducibility

Q. Q4. How can researchers resolve discrepancies in reported biological activities of thieno[3,2-d]pyrimidine derivatives?

  • Batch variability : Ensure consistent synthesis protocols (e.g., reaction time, temperature) to minimize impurities affecting bioactivity .
  • Assay standardization : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing to reduce inter-lab variability .
  • Structural analogs : Compare activity of 4-chloro derivatives with 4-methoxy or 4-amino analogs to identify substituent-specific effects .

Structure-Activity Relationship (SAR) Analysis

Q. Q5. What computational methods are effective for predicting the kinase inhibition profile of this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK4/6, EGFR) .
  • QSAR modeling : Train models on datasets of thienopyrimidine derivatives to correlate substituents (e.g., chloro vs. methyl groups) with IC₅₀ values .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS to prioritize derivatives with low RMSD (Root Mean Square Deviation) .

Safety & Handling in Advanced Research

Q. Q6. What specialized safety protocols are recommended for handling this compound in large-scale synthesis?

  • Containment : Use gloveboxes or fume hoods with HEPA filters to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before incineration .
  • PPE : Wear nitrile gloves (tested for chemical permeation) and static-resistant lab coats to prevent electrostatic ignition .

Pharmacological Profiling

Q. Q7. How can researchers assess the pharmacokinetic (PK) properties of this compound in preclinical studies?

  • ADME assays :
    • Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask method .
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • In vivo PK : Administer 10 mg/kg intravenously in rodents, with plasma sampling over 24 hours to calculate AUC and half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.